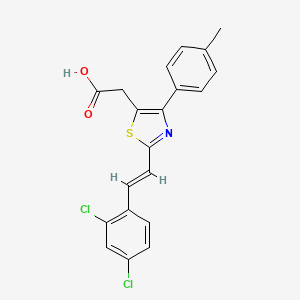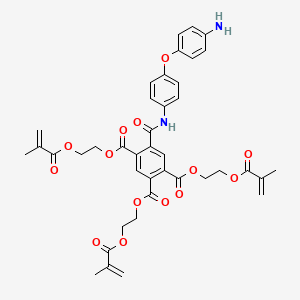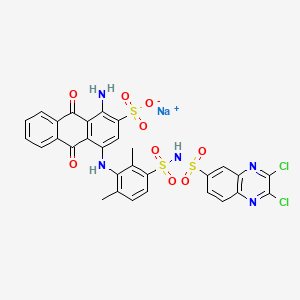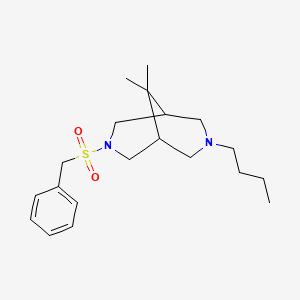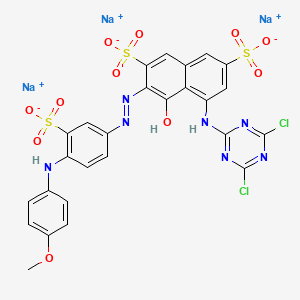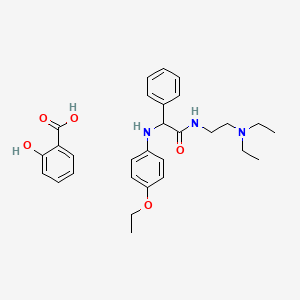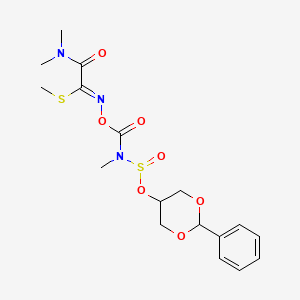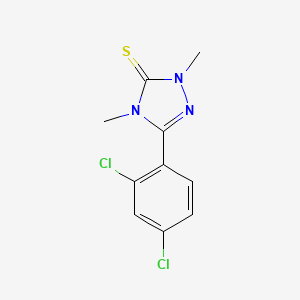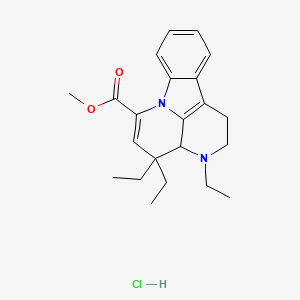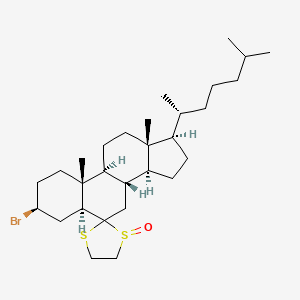
3-beta-Bromo-6,6-ethylenedithio-5-alpha-cholestane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-beta-Bromo-6,6-ethylenedithio-5-alpha-cholestane is a synthetic steroid derivative known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a bromine atom at the 3-beta position and an ethylenedithio group at the 6,6 position on the cholestane backbone.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-beta-Bromo-6,6-ethylenedithio-5-alpha-cholestane typically involves multiple steps, starting from a suitable cholestane precursor. The introduction of the bromine atom at the 3-beta position can be achieved through bromination reactions using reagents such as N-bromosuccinimide (NBS) under controlled conditions. The ethylenedithio group can be introduced via a thiol-ene reaction, where ethylene dithiol is reacted with the appropriate cholestane derivative under UV light or radical initiators.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable synthetic routes to ensure consistent production quality.
化学反应分析
Types of Reactions
3-beta-Bromo-6,6-ethylenedithio-5-alpha-cholestane can undergo various chemical reactions, including:
Oxidation: The ethylenedithio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form alcohol derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Hydroxide ions, sodium methoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: De-brominated cholestane derivatives.
Substitution: Alcohol derivatives.
科学研究应用
3-beta-Bromo-6,6-ethylenedithio-5-alpha-cholestane has been explored for various scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other steroid derivatives and as a reagent in organic synthesis.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a component in specialized chemical formulations.
作用机制
The mechanism of action of 3-beta-Bromo-6,6-ethylenedithio-5-alpha-cholestane involves its interaction with specific molecular targets and pathways. The bromine atom and ethylenedithio group can influence the compound’s binding affinity to receptors and enzymes, modulating their activity. This can lead to changes in cellular signaling pathways, gene expression, and metabolic processes.
相似化合物的比较
Similar Compounds
3-beta,6-beta-Diacetoxy-5-alpha-cholestan-5-ol: A cholestane derivative with acetoxy groups at the 3-beta and 6-beta positions.
6-beta-Bromo-5-alpha-cholestane-3-beta,7-beta-diol: A similar compound with bromine at the 6-beta position and hydroxyl groups at the 3-beta and 7-beta positions.
Uniqueness
3-beta-Bromo-6,6-ethylenedithio-5-alpha-cholestane is unique due to the presence of both a bromine atom and an ethylenedithio group on the cholestane backbone. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
133352-56-4 |
|---|---|
分子式 |
C29H49BrOS2 |
分子量 |
557.7 g/mol |
IUPAC 名称 |
(3S,5S,8S,9S,10R,13R,14S,17R)-3-bromo-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]spiro[1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-6,2'-1,3-dithiolane] 1'-oxide |
InChI |
InChI=1S/C29H49BrOS2/c1-19(2)7-6-8-20(3)23-9-10-24-22-18-29(32-15-16-33(29)31)26-17-21(30)11-13-28(26,5)25(22)12-14-27(23,24)4/h19-26H,6-18H2,1-5H3/t20-,21+,22+,23-,24+,25+,26+,27-,28-,29?,33?/m1/s1 |
InChI 键 |
ZOGRZZKWRDDQMB-LVFTYFEDSA-N |
手性 SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC4([C@@H]5[C@@]3(CC[C@@H](C5)Br)C)SCCS4=O)C |
规范 SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC4(C5C3(CCC(C5)Br)C)SCCS4=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



